Cas no 1072-53-3 (1,3,2-Dioxathiolane 2,2-dioxide)
1,3,2-Dioxathiolane 2,2-dioxide Chemical and Physical Properties
Names and Identifiers
-
- 1,3,2-Dioxathiolane 2,2-dioxide
- ETHYLENESULFATE
- 1,3,2-DIOXATHIOLANE-2,2-DIOXIDE
- Ethylene Sulfate (DTD)
- DTD
- NSC 526594
- glycolsulfate
- GLYCOLSULPHATE
- ETHYLENESULPHATE
- 1,2-ETHYLENE SULFATE
- ethyleneglycol,cyclicsulfate
- Ethylene Sulfate
- Ethylenesulfate ,98%
- Ethylenesulfate≥ 99% (GC)
- 1,3,2-DIOXATHIOLANE, 2,2-DIOXIDE
- 3-01-00-02110 (Beilstein Handbook Reference)
- NSC526594
- EN300-365581
- J-001744
- ethylene sulphate
- SCHEMBL52208
- Glycol sulfate
- CS-W007741
- ethosulfate
- Tox21_200498
- J-521351
- C2H4O4S
- NCGC00258052-01
- Q63088203
- 1,3,2-Dioxathiolane 2,2-dioxide, 98%
- CAS-1072-53-3
- AMY21937
- CHEMBL3186939
- AS-20144
- ZPFAVCIQZKRBGF-UHFFFAOYSA-N
- 1,3,2lambda6-dioxathiolane-2,2-dione
- MFCD00221769
- FT-0655036
- [1,3,2]dioxathiolane 2,2-dioxide
- Ethylene glycol cyclic sulfate
- NS00023449
- Sulfuric acid, cyclic ethylene ester
- BRN 1237731
- AKOS015855774
- NCGC00248660-01
- 1072-53-3
- DTXCID70598
- ethyl enesulfate
- Ethylene glycol, cyclic sulfate
- 1,3,2-Dioxathiolane,2,2-dioxide; Ethyleneglycol, cyclic sulfate (8CI)
- D2830
- DTXSID3020598
- NSC-526594
- 1,3,2-Dioxathiolane 2,2-dioxide; DTD;
- 1,3,2??-DIOXATHIOLANE-2,2-DIONE
-
- MDL: MFCD00221769
- Inchi: 1S/C2H4O4S/c3-7(4)5-1-2-6-7/h1-2H2
- InChI Key: ZPFAVCIQZKRBGF-UHFFFAOYSA-N
- SMILES: S1(=O)(=O)OCCO1
Computed Properties
- Exact Mass: 123.98300
- Monoisotopic Mass: 123.983029
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.5
- Topological Polar Surface Area: 61
Experimental Properties
- Color/Form: White solid
- Density: 1.604±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 96.0 to 99.0 deg-C
- Boiling Point: 231.1±7.0 ºC (760 Torr),
- Flash Point: 93.5±18.2 ºC,
- Refractive Index: 1.5090 (estimate)
- Solubility: Soluble (170 g/l) (25 º C),
- PSA: 60.98000
- LogP: 0.35880
- Solubility: Not determined
1,3,2-Dioxathiolane 2,2-dioxide Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R22
- RTECS:JH4800000
-
Hazardous Material Identification:
- Storage Condition:2-8°C
1,3,2-Dioxathiolane 2,2-dioxide Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,3,2-Dioxathiolane 2,2-dioxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-365581-100mg |
1,3,2-Dioxathiolane 2,2-dioxide |
1072-53-3 | 95.0% | 100mg |
$21.0 | 2022-02-28 | |
| Enamine | EN300-365581-250mg |
1,3,2-Dioxathiolane 2,2-dioxide |
1072-53-3 | 95.0% | 250mg |
$21.0 | 2022-02-28 | |
| Enamine | EN300-365581-500mg |
1,3,2-Dioxathiolane 2,2-dioxide |
1072-53-3 | 95.0% | 500mg |
$21.0 | 2022-02-28 | |
| Enamine | EN300-365581-1000mg |
1,3,2-Dioxathiolane 2,2-dioxide |
1072-53-3 | 95.0% | 1g |
$21.0 | 2022-02-28 | |
| Enamine | EN300-365581-2500mg |
1,3,2-Dioxathiolane 2,2-dioxide |
1072-53-3 | 95.0% | 2500mg |
$28.0 | 2022-02-28 | |
| Enamine | EN300-365581-5000mg |
1,3,2-Dioxathiolane 2,2-dioxide |
1072-53-3 | 95.0% | 5g |
$35.0 | 2022-02-28 | |
| Enamine | EN300-365581-10000mg |
1,3,2-Dioxathiolane 2,2-dioxide |
1072-53-3 | 95.0% | 10g |
$55.0 | 2022-02-28 | |
| Enamine | EN300-365581-25000mg |
1,3,2-Dioxathiolane 2,2-dioxide |
1072-53-3 | 95.0% | 25g |
$99.0 | 2022-02-28 | |
| Enamine | EN300-365581-50000mg |
1,3,2-Dioxathiolane 2,2-dioxide |
1072-53-3 | 95.0% | 50g |
$191.0 | 2022-02-28 | |
| Enamine | EN300-365581-100000mg |
1,3,2-Dioxathiolane 2,2-dioxide |
1072-53-3 | 95.0% | 100g |
$330.0 | 2022-02-28 |
1,3,2-Dioxathiolane 2,2-dioxide Suppliers
1,3,2-Dioxathiolane 2,2-dioxide Related Literature
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Additional information on 1,3,2-Dioxathiolane 2,2-dioxide
Comprehensive Overview of 1,3,2-Dioxathiolane 2,2-dioxide (CAS No. 1072-53-3): Properties, Applications, and Industry Insights
1,3,2-Dioxathiolane 2,2-dioxide (CAS No. 1072-53-3) is a specialized cyclic sulfone compound with a unique molecular structure, featuring a five-membered ring containing sulfur and oxygen atoms. This heterocyclic compound has garnered significant attention in recent years due to its versatile applications in organic synthesis, polymer chemistry, and material science. The compound's sulfone functional group (-SO2-) imparts distinct chemical properties, making it valuable for researchers exploring green chemistry alternatives and sustainable materials.
One of the most frequently searched questions about 1,3,2-Dioxathiolane 2,2-dioxide relates to its synthesis methods. The compound is typically prepared through the oxidation of 1,3,2-dioxathiolane using peroxides or other oxidizing agents under controlled conditions. Recent advancements in catalytic oxidation techniques have improved yield efficiency while reducing environmental impact—a critical consideration for industries adopting ESG (Environmental, Social, and Governance) principles. Analytical techniques such as NMR spectroscopy and mass spectrometry are essential for characterizing this compound's purity and structural confirmation.
In material science applications, 1,3,2-Dioxathiolane 2,2-dioxide serves as a key intermediate for developing high-performance polymers. Its incorporation into polymer backbones can enhance thermal stability and chemical resistance—properties highly sought after in electronic encapsulation materials and advanced coatings. With the global push toward miniaturized electronics and flexible displays, researchers are investigating how derivatives of this compound might contribute to next-generation dielectric materials with low dissipation factors.
The compound's reactivity profile makes it particularly interesting for click chemistry applications. Its ability to participate in cycloaddition reactions without requiring heavy metal catalysts aligns with current trends toward metal-free organic transformations. This characteristic has sparked interest in pharmaceutical research for constructing bioactive heterocycles, though such applications require thorough toxicological evaluation—another common search topic among researchers.
From a commercial perspective, 1,3,2-Dioxathiolane 2,2-dioxide suppliers emphasize its storage stability and handling protocols, which are frequently queried by procurement specialists. The compound typically requires protection from moisture and storage at controlled temperatures to maintain optimal quality. Industry reports suggest growing demand from Asia-Pacific markets, particularly for specialty chemical applications in emerging technologies.
Environmental considerations surrounding 1,3,2-Dioxathiolane 2,2-dioxide have prompted investigations into its biodegradation pathways and eco-toxicity profile. While not classified as acutely hazardous, proper waste management procedures are recommended—a topic increasingly important to compliance officers searching for REACH-compliant solutions. Recent studies explore enzymatic degradation methods that could potentially break down this compound into benign byproducts.
Analytical challenges associated with 1,3,2-Dioxathiolane 2,2-dioxide quantification have led to method development publications. Advanced techniques like HPLC-MS/MS now enable detection at trace levels, addressing quality control needs in high-purity applications. The compound's chromatographic behavior and spectral characteristics are well-documented in scientific literature, providing valuable references for analytical chemists.
Future research directions for 1,3,2-Dioxathiolane 2,2-dioxide may focus on its potential in energy storage systems. Preliminary studies suggest possible applications as electrolyte additives in lithium-ion batteries, where its sulfone group could influence ionic conductivity. This aligns with global searches for battery technology innovations to support renewable energy integration and electric vehicle advancements.
For researchers considering 1,3,2-Dioxathiolane 2,2-dioxide in their work, understanding its structure-activity relationships is crucial. Computational chemistry approaches, including DFT calculations, have provided insights into its molecular orbitals and reactive sites. Such theoretical studies complement experimental work and help predict novel applications—an approach gaining popularity in materials informatics initiatives.
In summary, 1,3,2-Dioxathiolane 2,2-dioxide (CAS No. 1072-53-3) represents an important building block in modern chemistry with diverse applications across multiple industries. Its ongoing investigation reflects broader trends toward functional materials development and sustainable chemical processes. As research continues to uncover new properties and applications, this compound will likely maintain its relevance in addressing technological challenges across scientific disciplines.
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